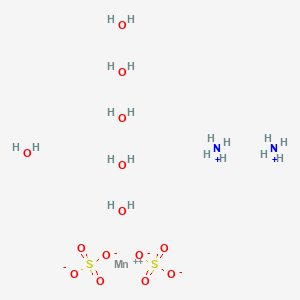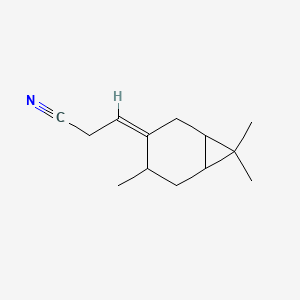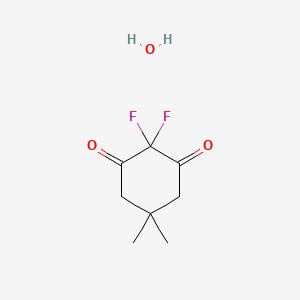
5,5'-Diiodo-2,2'-bipyridine
Vue d'ensemble
Description
5,5'-Diiodo-2,2'-bipyridine is a chemical compound with the molecular formula C10H6I2N2 and a molecular weight of 407.977 g/mol. It is a derivative of bipyridine, where two iodine atoms are attached to the 5th position of each pyridine ring. This compound is known for its unique properties and applications in various fields of science and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,5'-Diiodo-2,2'-bipyridine typically involves the iodination of 2,2'-bipyridine. One common method is the reaction of 2,2'-bipyridine with iodine in the presence of a suitable oxidizing agent, such as nitric acid or hydrogen peroxide. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective iodination at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The process is optimized to achieve high yield and purity, with careful monitoring of reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions: 5,5'-Diiodo-2,2'-bipyridine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of di- or tri-iodinated derivatives.
Reduction: Reduction reactions typically result in the formation of 5,5'-dihydro-2,2'-bipyridine.
Substitution: Substitution reactions can produce a variety of substituted bipyridines, depending on the nucleophile used.
Applications De Recherche Scientifique
5,5'-Diiodo-2,2'-bipyridine has several applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals
Biology: The compound is utilized in biological studies to investigate its interaction with biomolecules and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore the use of this compound in the development of new drugs and treatments for various diseases.
Industry: It serves as an intermediate in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Mécanisme D'action
5,5'-Diiodo-2,2'-bipyridine is similar to other iodinated bipyridines, such as 4,4'-Diiodo-2,2'-bipyridine and 5,5'-Dimethyl-2,2'-bipyridine. its unique structure and properties make it distinct in terms of reactivity and applications. The presence of iodine atoms at the 5th position enhances its reactivity and allows for specific interactions with other molecules.
Comparaison Avec Des Composés Similaires
4,4'-Diiodo-2,2'-bipyridine
5,5'-Dimethyl-2,2'-bipyridine
2,2'-Bipyridine
Propriétés
IUPAC Name |
5-iodo-2-(5-iodopyridin-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6I2N2/c11-7-1-3-9(13-5-7)10-4-2-8(12)6-14-10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOJQHOYVLNUHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1I)C2=NC=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6I2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30701619 | |
| Record name | 5,5'-Diiodo-2,2'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30701619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209624-09-9 | |
| Record name | 5,5'-Diiodo-2,2'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30701619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Imidazo[1,2-a]pyrazin-2-ylmethanamine](/img/structure/B1505117.png)
![4-chloro-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1505119.png)

![7-Benzyl-3,7-diazabicyclo[4.2.0]octane](/img/structure/B1505122.png)
![3-amino-N-[2-(dimethylamino)ethyl]-N-methylBenzenesulfonamide](/img/structure/B1505125.png)





![(1R)-1-[(4-Methoxyphenyl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinolin-2-ium;chloride](/img/structure/B1505135.png)
![Tert-butyl [(1S)-1-(2-methoxyphenyl)ethyl]carbamate](/img/structure/B1505136.png)


